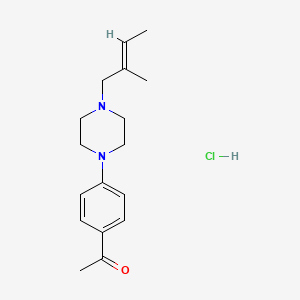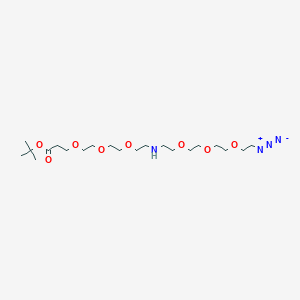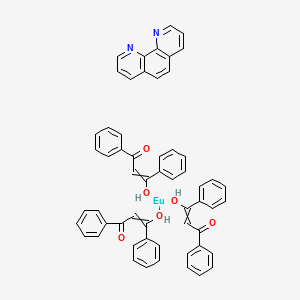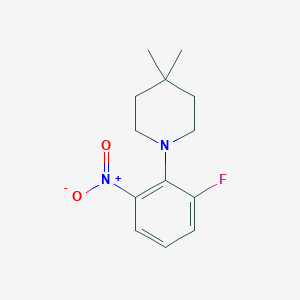![molecular formula C9H15N3O5 B13712361 (3aR,5R,6S,6aR)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13712361.png)
(3aR,5R,6S,6aR)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aR,5R,6S,6aR)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol is a complex organic compound with a unique structure. This compound features a tetrahydrofuro[2,3-d][1,3]dioxol ring system, which is a fused bicyclic structure, and an azido group attached to a hydroxyethyl side chain. The presence of multiple chiral centers in the molecule makes it an interesting subject for stereochemical studies.
Vorbereitungsmethoden
The synthesis of (3aR,5R,6S,6aR)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol involves several steps. Typically, the synthetic route starts with the preparation of the tetrahydrofuro[2,3-d][1,3]dioxol ring system, followed by the introduction of the azido group and the hydroxyethyl side chain. The reaction conditions often involve the use of protecting groups to ensure the selective formation of the desired product. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3aR,5R,6S,6aR)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound depends on its specific application. In bioorthogonal chemistry, the azido group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling biomolecules in living systems.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other azido-containing molecules and tetrahydrofuro[2,3-d][1,3]dioxol derivatives. Compared to these compounds, (3aR,5R,6S,6aR)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol is unique due to its specific stereochemistry and the presence of both an azido group and a hydroxyethyl side chain. This combination of features makes it particularly useful in applications requiring high specificity and reactivity.
Eigenschaften
Molekularformel |
C9H15N3O5 |
|---|---|
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
(3aR,5R,6S,6aR)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
InChI |
InChI=1S/C9H15N3O5/c1-9(2)16-7-5(14)6(15-8(7)17-9)4(13)3-11-12-10/h4-8,13-14H,3H2,1-2H3/t4?,5-,6+,7+,8+/m0/s1 |
InChI-Schlüssel |
MAJOJEYOMRHMDB-XUQKIGAKSA-N |
Isomerische SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)C(CN=[N+]=[N-])O)O)C |
Kanonische SMILES |
CC1(OC2C(C(OC2O1)C(CN=[N+]=[N-])O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)





![2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13712323.png)
![5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13712332.png)

![5,6,7-Trifluorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B13712338.png)



